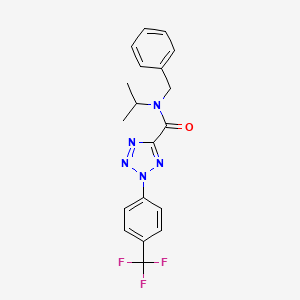

N-benzyl-N-isopropyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-propan-2-yl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O/c1-13(2)26(12-14-6-4-3-5-7-14)18(28)17-23-25-27(24-17)16-10-8-15(9-11-16)19(20,21)22/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIQTQXHCNLODG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-isopropyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile. For this compound, 4-(trifluoromethyl)benzonitrile is reacted with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.

Amidation Reaction: The resulting tetrazole intermediate is then subjected to an amidation reaction with N-benzyl-N-isopropylamine. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the carboxamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The aromatic ring with the trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

Oxidation: Formation of ketones or alcohols.

Reduction: Conversion to amines.

Substitution: Introduction of new functional groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-N-isopropyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its tetrazole ring and trifluoromethyl group are known to enhance biological activity, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-benzyl-N-isopropyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

N-benzyl-N-isopropyl-2-(4-methyl)phenyl-2H-tetrazole-5-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

N-benzyl-N-isopropyl-2-(4-chloromethyl)phenyl-2H-tetrazole-5-carboxamide: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

N-benzyl-N-isopropyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical and biological properties. This group increases the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs.

Biological Activity

N-benzyl-N-isopropyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The presence of the trifluoromethyl group is significant in enhancing lipophilicity and biological activity.

Antimicrobial Activity

Studies have shown that derivatives containing the tetrazole moiety exhibit potent antimicrobial effects against various bacterial strains. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus epidermidis and Salmonella typhimurium as low as 3.9 µg/mL and 15.6 µg/mL, respectively .

Table 1: Antimicrobial Activity Data

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| A4 | S. epidermidis | 3.9 |

| A5 | S. typhimurium | 15.6 |

| A6 | E. coli | 31.2 |

Antitumor Activity

The antitumor potential of this compound has been investigated in various cancer cell lines. The compound was found to induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins, which are crucial for cell survival .

Table 2: Antitumor Activity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| Jurkat (anti-Bcl-2) | 1.61 |

| A-431 | 1.98 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl ring and the tetrazole structure significantly impact biological activity. The introduction of electron-withdrawing groups like trifluoromethyl enhances potency and selectivity against target cells .

Key Findings from SAR Studies:

- Trifluoromethyl Group : Increases lipophilicity and enhances interaction with biological targets.

- Substituents on Phenyl Ring : Variations in substitution patterns can lead to significant changes in activity profiles.

Case Studies

- Case Study on Antimicrobial Efficacy : A study highlighted the efficacy of a series of tetrazole derivatives against Staphylococcus aureus, demonstrating a clear correlation between structural modifications and increased antimicrobial potency .

- Case Study on Cancer Cell Lines : Research conducted on various cancer cell lines showed that specific substitutions on the phenyl ring resulted in enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Q & A

Q. What are the established synthetic routes for N-benzyl-N-isopropyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, and what intermediates are critical for its preparation?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .

- Step 2 : Introduction of the trifluoromethylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on precursor availability .

- Step 3 : Amidation with benzyl and isopropyl amines to install the N-substituents. Key intermediates include the tetrazole-carboxylic acid derivative and halogenated aryl precursors.

Optimization Tip : Use anhydrous solvents and controlled temperatures (60–80°C) to minimize side reactions like tetrazole ring decomposition .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC : Use a C18 column with acetonitrile/water (0.1% formic acid) to assess purity (>95% recommended for biological assays) .

- NMR : Confirm substituent positions via H and C NMR. The trifluoromethyl group appears as a singlet at ~δ 120–125 ppm in F NMR .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and rule out isotopic interference from chlorine/bromine .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data in different assay systems (e.g., antimicrobial vs. cytotoxicity)?

- Methodological Answer : Contradictions often arise from assay-specific conditions. Address this by:

- Dose-Response Profiling : Test across a wide concentration range (nM to μM) to differentiate specific activity from nonspecific toxicity .

- Membrane Permeability Assays : Use Caco-2 or PAMPA models to assess if poor cellular uptake explains low activity in cell-based assays .

- Target Engagement Studies : Employ SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to the intended target .

Q. How can computational tools enhance the design of derivatives with improved target selectivity?

- Methodological Answer : Leverage in silico methods for SAR refinement:

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes to target proteins (e.g., cytochrome P450 or kinase domains) .

- ADMET Prediction : Tools like SwissADME or ProTox-II can prioritize derivatives with favorable pharmacokinetic profiles .

- Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., replacing benzyl with pyridyl) on binding affinity .

Q. What experimental approaches mitigate challenges in scaling up synthesis (e.g., low yields in amidation steps)?

- Methodological Answer : Optimize critical steps:

- Amidation : Use coupling agents like HATU or EDCI with DMAP catalysis to enhance efficiency. Monitor reaction progress via FTIR for carbonyl stretching (~1650 cm) .

- Work-Up : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted amines.

- Crystallization : Screen solvents (e.g., ethanol/hexane) to improve yield and purity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in stability studies (e.g., degradation in acidic vs. neutral conditions)?

- Methodological Answer : Conduct stress testing under controlled conditions:

- pH-Dependent Stability : Use USP buffers (pH 1.2, 4.5, 6.8) at 37°C. LC-MS can identify degradation products (e.g., tetrazole ring opening or hydrolysis of the carboxamide) .

- Light/Oxygen Sensitivity : Store samples under argon in amber vials to assess oxidative or photolytic degradation .

Structural and Functional Insights

Q. What role does the trifluoromethyl group play in the compound’s bioactivity?

- Methodological Answer : The CF group enhances:

- Lipophilicity : Measured via logP values (e.g., increase from 2.1 to 3.4 with CF) .

- Metabolic Stability : Resists oxidative metabolism by cytochrome P450 enzymes, as shown in liver microsome assays .

- Electron-Withdrawing Effects : Modulates the tetrazole ring’s electron density, affecting binding to targets like GABA receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.